Ethyl 2-(benzo[D][1,3]dioxol-5-YL)oxazole-4-carboxylate
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Overview
Description
2-BENZO[1,3]DIOXOL-5-YL-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER is a complex organic compound that features a benzodioxole ring fused with an oxazole ring and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZO[1,3]DIOXOL-5-YL-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER typically involves the formation of the benzodioxole and oxazole rings followed by esterification. One common method includes the use of a palladium-catalyzed amination reaction, where fused heteroaryl amines are reacted with 3-bromoindoles in the presence of catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base . The resulting intermediate is then subjected to esterification using ethyl bromoacetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-BENZO[1,3]DIOXOL-5-YL-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzodioxole and oxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-BENZO[1,3]DIOXOL-5-YL-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-BENZO[1,3]DIOXOL-5-YL-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), by binding to the active site and preventing substrate access . This inhibition can lead to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-BENZO[1,3]DIOXOL-5-YL-OXAZOLE-4-CARBOXYLIC ACID: Similar structure but lacks the ethyl ester group.
2-BENZO[1,3]DIOXOL-5-YL-IMIDAZOLE-4-CARBOXYLIC ACID ETHYL ESTER: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
2-BENZO[1,3]DIOXOL-5-YL-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER is unique due to its specific combination of benzodioxole and oxazole rings with an ethyl ester functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
886368-14-5 |
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Molecular Formula |
C13H11NO5 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H11NO5/c1-2-16-13(15)9-6-17-12(14-9)8-3-4-10-11(5-8)19-7-18-10/h3-6H,2,7H2,1H3 |
InChI Key |
XMPZIFCAOOKYQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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